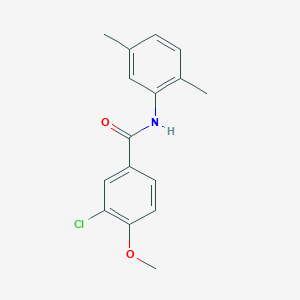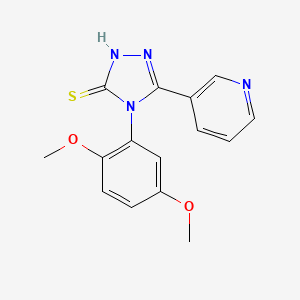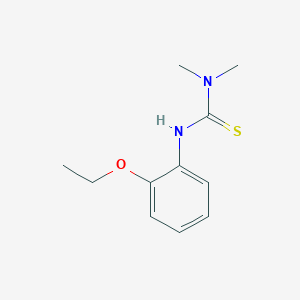
N-(3-fluorophenyl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-phenoxybenzamide, also known as GSK461364, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on a variety of kinases, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-2-phenoxybenzamide involves the inhibition of CDKs and GSK3. CDKs are key regulators of the cell cycle, and their dysregulation has been implicated in the development of cancer. GSK3 is involved in a variety of signaling pathways, including the regulation of glycogen metabolism and the Wnt signaling pathway. Inhibition of GSK3 has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-2-phenoxybenzamide have been extensively studied in vitro and in vivo. Inhibition of CDKs and GSK3 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, inhibition of GSK3 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluorophenyl)-2-phenoxybenzamide is its potent inhibitory effects on CDKs and GSK3. This makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. However, one of the limitations of this compound is its potential off-target effects, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(3-fluorophenyl)-2-phenoxybenzamide. One area of research is the development of more selective inhibitors of CDKs and GSK3. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Finally, the potential therapeutic applications of N-(3-fluorophenyl)-2-phenoxybenzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease, warrant further investigation.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-2-phenoxybenzamide can be achieved through a multi-step process. The first step involves the reaction of 3-fluoroaniline with 2-bromoanisole to produce N-(3-fluorophenyl)-2-methoxybenzamide. This intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the final product, N-(3-fluorophenyl)-2-phenoxybenzamide.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on a variety of kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). These kinases play important roles in cell cycle regulation and signaling pathways, making them attractive targets for drug development.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSPHPLSMXJMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)



![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)


